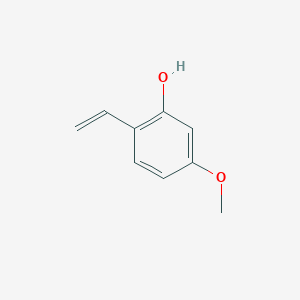
Phenol, 2-ethenyl-5-methoxy-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-ethenyl-5-methoxy-(9CI) is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . . This compound is characterized by the presence of a phenol group substituted with an ethenyl group at the second position and a methoxy group at the fifth position.
Preparation Methods
The synthesis of Phenol, 2-ethenyl-5-methoxy-(9CI) can be achieved through various synthetic routes. One common method involves the alkylation of guaiacol (2-methoxyphenol) with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Phenol, 2-ethenyl-5-methoxy-(9CI) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions. For example, nitration using nitric acid can introduce a nitro group into the aromatic ring.
Scientific Research Applications
Phenol, 2-ethenyl-5-methoxy-(9CI) has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Medicine: Research has explored its potential as an antimicrobial agent due to its phenolic structure.
Mechanism of Action
The mechanism of action of Phenol, 2-ethenyl-5-methoxy-(9CI) involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ethenyl group can undergo electrophilic addition reactions, which may modify biological molecules and affect their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes .
Comparison with Similar Compounds
Phenol, 2-ethenyl-5-methoxy-(9CI) can be compared with other similar compounds, such as:
Guaiacol (2-methoxyphenol): Lacks the ethenyl group, making it less reactive in certain addition reactions.
Eugenol (2-methoxy-4-(2-propenyl)phenol): Contains a propenyl group instead of an ethenyl group, which affects its reactivity and applications.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains an aldehyde group, giving it different chemical properties and uses.
Phenol, 2-ethenyl-5-methoxy-(9CI) stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various applications.
Properties
CAS No. |
522592-59-2 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-ethenyl-5-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-4-5-8(11-2)6-9(7)10/h3-6,10H,1H2,2H3 |
InChI Key |
VGADNHRPSLPIFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


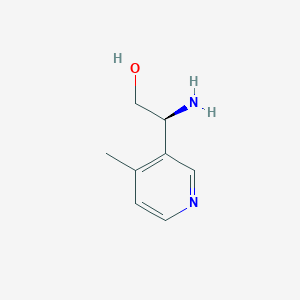
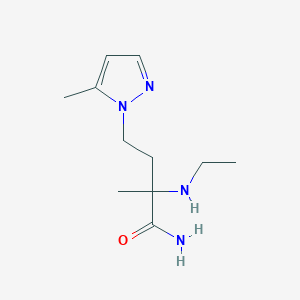
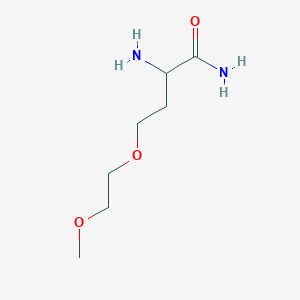
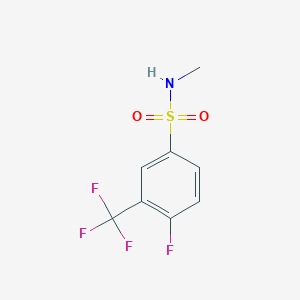
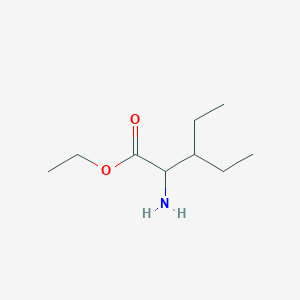
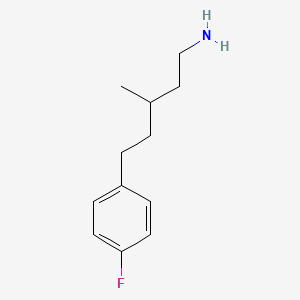
![2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13617121.png)
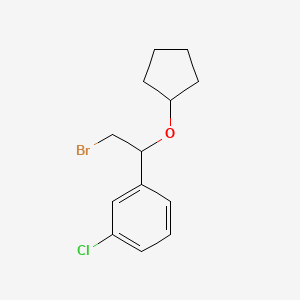
![5-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13617132.png)
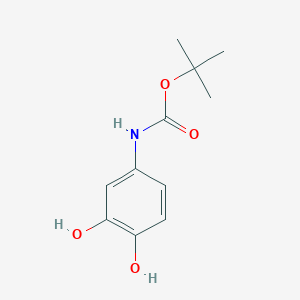
![(2-Methylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B13617135.png)
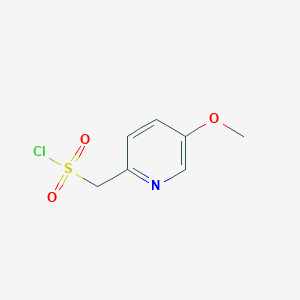
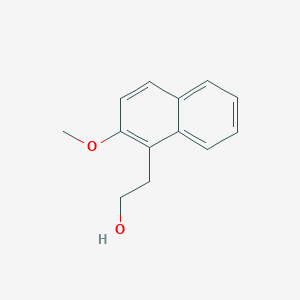
![2-{[1,1'-Biphenyl]-3-yl}benzoic acid](/img/structure/B13617160.png)
